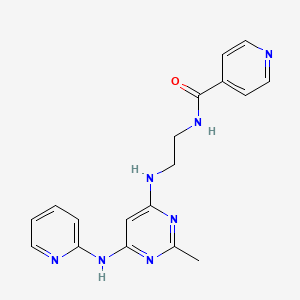
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
Synthetic Methodologies and Heterocyclic Derivatives : Research has been dedicated to exploring synthetic methodologies for creating heterocyclic compounds related to "N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide." For instance, pyrimidine-linked pyrazole heterocyclics have been synthesized through microwave irradiative cyclocondensation. These compounds have been evaluated for their insecticidal and antibacterial potential, highlighting the relevance of pyrimidine derivatives in developing new bioactive molecules (Deohate & Palaspagar, 2020).
Crystal Structure and Electronic Properties : Studies on the crystal structure and electronic properties of pyrimidine and its derivatives reveal different ring conformations and electronic polarization. These investigations provide a foundation for understanding the molecular interactions and stability of pyrimidine-based compounds, which can inform the design of new molecules with desired properties (Acosta et al., 2013).
Biological Activity and Applications
Antimicrobial and Antituberculosis Activity : Research into the biological activity of pyrimidine derivatives includes their evaluation against various microbial strains. Novel compounds, including those structurally related to "this compound," have shown significant antimicrobial and antituberculosis activity. This supports the potential of these compounds in developing new therapeutics for infectious diseases (Raval, Patel, Patel, & Patel, 2011).
Cancer Research and Histone Deacetylase Inhibition : In the realm of oncology, derivatives of pyrimidine have been explored as histone deacetylase (HDAC) inhibitors. These compounds, including "N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide," demonstrate selective inhibition of HDACs, which is a promising strategy for cancer treatment. Their ability to induce cell cycle arrest and apoptosis in cancer cells underscores their potential as anticancer drugs (Zhou et al., 2008).
Chemical Properties and Reactions
Metalation and Functionalization : The metalation of heteroaromatic esters and nitriles, including those related to the query compound, has been studied. These reactions facilitate the synthesis of iodopyridine derivatives and other functionalized heterocycles, which have applications in medicinal chemistry and material science (Bentabed-Ababsa et al., 2010).
作用機序
Target of Action
The primary target of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)isonicotinamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, cytokines, hormones, and other extracellular signaling compounds .
Mode of Action
This compound: specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
The inhibition of tyrosine kinases by This compound affects multiple biochemical pathways. These pathways are primarily involved in cell growth and differentiation. The compound’s action on these pathways results in the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of tyrosine kinase activity, which leads to the disruption of cell growth and differentiation pathways. This results in the inhibition of cell proliferation and the induction of apoptosis .
特性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-13-23-16(12-17(24-13)25-15-4-2-3-7-20-15)21-10-11-22-18(26)14-5-8-19-9-6-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFAHZHUQNXYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

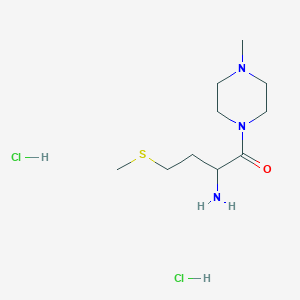
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2704009.png)
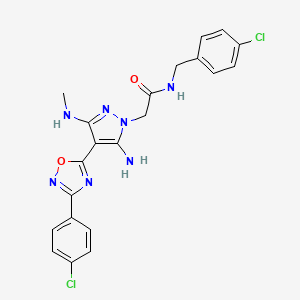

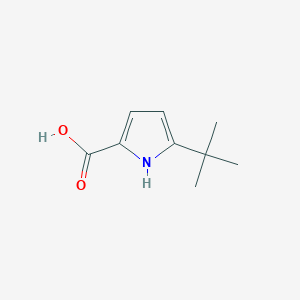
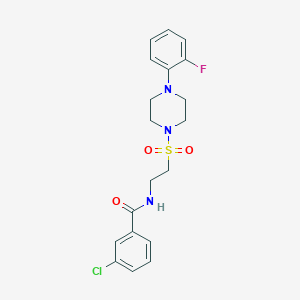

![2-(2,4-dichlorophenyl)-7-methyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2704019.png)
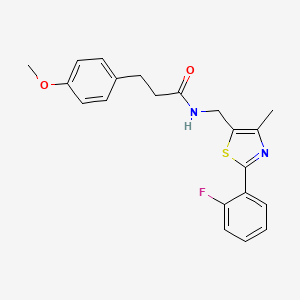
![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2704021.png)
![3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(3,4-dimethylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2704023.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B2704026.png)

